9H-indeno[2,1-c]pyridine-3-carboxylic acid
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Description
Synthesis Analysis
The synthesis of derivatives of 9H-indeno[2,1-c]pyridine-3-carboxylic acid involves several methodologies. One approach includes the diastereoselective intramolecular Ritter reaction to generate a cis-fused hexahydro-4aH-indeno [1,2-b]pyridine ring system. Another method utilizes a copper-catalyzed [4+2] cycloaddition to construct [3.2.2] bicycles.Molecular Structure Analysis
The molecular structure of 9H-indeno[2,1-c]pyridine-3-carboxylic acid derivatives has been elucidated through various studies. X-ray crystallography has been used to confirm the structure of key intermediates in the synthesis of ortho-arylated 9- (pyridin-2-yl)-9H-carbazoles.Chemical Reactions Analysis
9H-indeno[2,1-c]pyridine-3-carboxylic acid derivatives undergo various chemical reactions. For instance, nitration reactions have been performed to obtain 4-nitro derivatives and oxidation by-products .Physical And Chemical Properties Analysis
The physical and chemical properties of 9H-indeno[2,1-c]pyridine-3-carboxylic acid derivatives are influenced by their molecular structure. The use of acidic ionic liquid [H-NP]HSO4 has been reported to promote the one-pot synthesis of dihydro-1H-indeno [1,2-b]pyridines.Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 9H-indeno[2,1-c]pyridine-3-carboxylic acid involves the condensation of 2-cyanopyridine with indanone followed by oxidation and decarboxylation.", "Starting Materials": [ "2-cyanopyridine", "indanone", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-cyanopyridine and indanone in acetic acid and add sodium hydroxide to the mixture.", "Step 2: Heat the mixture to reflux for several hours until a yellow precipitate forms.", "Step 3: Filter the precipitate and wash it with water to obtain the intermediate product.", "Step 4: Dissolve the intermediate product in acetic acid and add hydrogen peroxide to the mixture.", "Step 5: Heat the mixture to reflux for several hours until the reaction is complete.", "Step 6: Cool the mixture and add water to precipitate the product.", "Step 7: Filter the product and wash it with water to obtain 9H-indeno[2,1-c]pyridine-3-carboxylic acid." ] } | |
CAS RN |
1532631-13-2 |
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.2 |
Purity |
93 |
Origin of Product |
United States |
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